3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine
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Overview
Description
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a thioether linkage to an oxadiazole ring
Preparation Methods
The synthesis of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine typically involves multiple steps. The starting materials often include 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the oxadiazole ring. The key steps include:
Formation of the Oxadiazole Ring: This is achieved by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Pyridazine Ring Formation: The final step involves the cyclization of the intermediate with a fluorophenyl-substituted hydrazine derivative under acidic conditions to form the pyridazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride in hydrochloric acid, palladium on carbon with hydrogen gas.
Substitution: Sodium alkoxide in alcohol, amines in polar aprotic solvents.
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thioether linkage provides stability and lipophilicity, facilitating cellular uptake.
Comparison with Similar Compounds
Similar compounds include:
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-chlorophenyl)pyridazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine: Similar structure but with a bromophenyl group.
The uniqueness of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-27-17-9-5-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZJYYKRZVQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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